molecular formula C19H22N2O B5437572 1-(4-biphenylylcarbonyl)-4-methyl-1,4-diazepane

1-(4-biphenylylcarbonyl)-4-methyl-1,4-diazepane

Cat. No. B5437572
M. Wt: 294.4 g/mol
InChI Key: ZOFATDLZHSTSER-UHFFFAOYSA-N
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Description

The compound “1-(4-biphenylylcarbonyl)-4-methyl-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. The “4-biphenylylcarbonyl” indicates a carbonyl group (C=O) attached to a biphenyl group, which is two benzene rings connected by a single bond .


Molecular Structure Analysis

The molecular structure would consist of a seven-membered diazepane ring with a methyl group at the 4-position and a 4-biphenylylcarbonyl group at the 1-position. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to various conformations .


Chemical Reactions Analysis

As a diazepane derivative, this compound could potentially undergo reactions at the nitrogen, such as alkylation. The carbonyl group could be involved in various reactions, such as reductions or nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity and the diazepane ring could influence its shape and reactivity .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has bioactivity, it could depend on the specific functional groups and the overall structure of the molecule .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, stability, and any bioactivity. It could also involve developing efficient synthetic routes and investigating its behavior in various conditions .

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-12-5-13-21(15-14-20)19(22)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFATDLZHSTSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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